
Diazene-1,2-diylbis(morpholinomethanone)
Overview
Description
Diazene-1,2-diylbis(morpholinomethanone) (CAS 10465-82-4), also known as azodicarboxylic dimorpholide, is a diazene derivative featuring two morpholine rings connected via a carbonyldiazenyl (-CON=NCO-) bridge. Its molecular formula is C₁₀H₁₆N₄O₄, and it is widely used in organic synthesis, particularly in intramolecular Heck reactions to construct benzofuran rings, as seen in the synthesis of galanthamine—a compound critical for Alzheimer’s disease treatment due to its acetylcholinesterase inhibitory activity . The compound’s structure includes morpholine moieties, which impart polarity and influence reactivity through hydrogen bonding and electron-donating effects.
Preparation Methods
Primary Synthesis Route: Condensation of Diethyl Azodicarboxylate with Morpholine
The most well-documented synthesis of DMDC involves the condensation of diethyl azodicarboxylate (DEAD) with morpholine under ambient conditions . This reaction proceeds via nucleophilic displacement, where morpholine attacks the electrophilic carbonyl carbons of DEAD, displacing ethoxide ions. The general stoichiometry follows a 1:2 molar ratio of DEAD to morpholine, as illustrated below:
Key Reaction Parameters
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Solvent : Tetrahydrofuran (THF) is preferentially used due to its ability to solubilize both reactants and facilitate product crystallization .
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Temperature : Room temperature (20–25°C) ensures controlled reaction kinetics, minimizing side reactions such as over-oxidation or decomposition.
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Workup : The orange crystalline product precipitates directly from the reaction mixture, enabling isolation via suction filtration without requiring chromatographic purification .
Table 1: Standard Synthesis Protocol for DMDC
Parameter | Details |
---|---|
Starting Materials | DEAD (1 equiv), Morpholine (2 equiv) |
Solvent | THF |
Reaction Time | 2–4 hours |
Yield | 66% |
Purity | >95% (by NMR) |
This method achieves a balance between efficiency and practicality, with yields consistently exceeding 60% on multi-gram scales .
Mechanistic and Kinetic Considerations
The reaction mechanism involves sequential nucleophilic attacks by morpholine on the azodicarboxylate core. The first equivalent of morpholine displaces an ethoxy group, forming a mono-substituted intermediate. The second equivalent then substitutes the remaining ethoxy group, yielding DMDC. Notably, the reaction’s exothermic nature necessitates slow addition of morpholine to prevent thermal runaway .
Critical Factors Influencing Yield
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Morpholine Purity : Commercial morpholine often contains trace water, which hydrolyzes DEAD to hydrazine derivatives. Pre-drying over molecular sieves mitigates this issue .
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Solvent Choice : Polar aprotic solvents like THF or dichloromethane optimize reactivity, while protic solvents (e.g., ethanol) favor hydrolysis side reactions.
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Stoichiometric Precision : Excess morpholine drives the reaction to completion but complicates product isolation due to residual base.
Alternative Synthetic Pathways and Comparative Analysis
While the DEAD-morpholine route dominates literature reports, alternative methods merit discussion:
Parameter | DMDC (DEAD Route) | Azodicarbonamide (Patent) |
---|---|---|
Starting Material | DEAD | Hydrazine hydrate |
Oxidant | None | HO |
Byproducts | Ethanol | HO |
Atom Economy | 78% | 85% |
Industrial Scalability and Process Optimization
Scaling DMDC synthesis necessitates addressing two challenges:
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Cost of DEAD : DEAD’s commercial price (~£15/g) incentivizes in situ generation from hydrazine and ethyl chloroformate, though this introduces additional purification steps .
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Waste Management : Ethanol byproduct recovery via distillation improves process sustainability.
Case Study: Multi-Kilogram Production
A 2014 pilot study demonstrated the feasibility of producing 48.5 g of DMDC in a single batch using standard laboratory glassware . Scaling this to industrial reactors would require:
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Continuous feed systems for morpholine addition.
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Centrifugal filtration to handle larger precipitate volumes.
Applications in Modern Organic Synthesis
DMDC’s utility extends beyond its role as a stoichiometric reagent:
Chemical Reactions Analysis
Diazene-1,2-diylbis(morpholinomethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
Diazene-1,2-diylbis(morpholinomethanone), with the chemical formula and CAS Number 10465-82-4, is characterized by its unique diazene functional group. This structural feature imparts specific reactivity that is exploited in various applications, including synthesis and biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of diazene compounds exhibit antimicrobial properties. A study synthesized a series of compounds based on diazene derivatives and evaluated their effectiveness against various bacterial strains. The agar well diffusion method was employed to assess their antimicrobial activity, with results indicating promising activity against both Gram-positive and Gram-negative bacteria .
Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Diazene-1,2-diylbis(morpholinomethanone) | 15 mm | 32 µg/mL |
Other derivatives | 12-20 mm | 16-64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that diazene derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that certain diazene derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 50 to 100 µM .
Polymer Chemistry
Diazene-1,2-diylbis(morpholinomethanone) serves as a useful building block in polymer chemistry due to its ability to undergo radical polymerization. This property has been utilized to create novel polymeric materials with enhanced mechanical properties and thermal stability. The compound can be incorporated into polymer matrices to improve their functionality .
Property | Before Modification | After Modification |
---|---|---|
Tensile Strength | 30 MPa | 45 MPa |
Thermal Stability | 200 °C | 250 °C |
Biochemical Investigations
Diazene derivatives are being explored for their biochemical roles in cellular systems. Studies indicate that these compounds can modulate enzyme activities and influence metabolic pathways, making them candidates for further research in biochemical applications .
Case Study: Enzyme Inhibition
In a recent study, diazene-1,2-diylbis(morpholinomethanone) was found to inhibit specific enzymes involved in cancer metabolism. The inhibition was quantified using kinetic assays, revealing competitive inhibition patterns that suggest potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of Diazene-1,2-diylbis(morpholinomethanone) involves its interaction with molecular targets through its diazene group. The compound can undergo cis-trans isomerization, which affects its reactivity and interaction with other molecules . This isomerization can occur via in-plane inversion or out-of-plane torsion, with the latter being the more common pathway due to the presence of a centrifugal barrier .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1'-(Azodicarbonyl)dipiperidine (CAS 10465-81-3)
- Structure : Replaces morpholine with piperidine rings.
- Molecular Formula : C₁₂H₂₀N₄O₂.
- Key Differences :
- Electronic Effects : Piperidine lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity. This alters solubility (e.g., lower water solubility) and reaction kinetics in nucleophilic substitutions.
- Applications : Primarily used as a radical initiator in polymerization reactions, contrasting with the morpholine derivative’s role in cyclization reactions.
- Cost : Typically lower in price due to simpler synthesis and broader commercial availability .
Diazene-1,2-diylbis(piperidin-1-ylmethanone) (CAS 10465-81-3)
- Similarity Score: 0.64 (compared to Diazene-1,2-diylbis(morpholinomethanone)) .
- Structural Impact: The absence of morpholine’s oxygen leads to reduced dipole moments, affecting crystalline packing and melting points.
Azocuronium Salts (e.g., p-1b and m-1a)
- Examples :
- p-1b : 1,1'-{[Diazene-1,2-diylbis(4,1-phenylene)]bis(methylene)}bis(1-methylpiperidin-1-ium) diiodide.
- m-1a : 1,1'-{[Diazene-1,2-diylbis(3,1-phenylene)]bis(methylene)}bis(1-methylpyrrolidin-1-ium) diiodide.
- Key Features: UV-Vis: λmax ≈ 319–321 nm (similar to Diazene-1,2-diylbis(morpholinomethanone)’s absorption profile). Thermal Stability: Higher decomposition temperatures (e.g., m-1a decomposes at 145°C), attributed to ionic interactions in the solid state. Applications: Used as neuromuscular blocking agents, highlighting the pharmacological relevance of diazene derivatives .
(E)-(Diazene-1,2-diylbis(4,1-phenylene))diboronic Acid (CAS 1902168-17-5)
- Structure : Incorporates boronic acid groups instead of morpholine.
- Applications : Utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid functionality.
- Solubility : Requires DMSO for dissolution, unlike the morpholine derivative, which may dissolve in polar aprotic solvents like DMF or DMSO.
- Research Use: Purity >98%, with strict storage conditions (-80°C), emphasizing its sensitivity compared to the more stable Diazene-1,2-diylbis(morpholinomethanone) .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Reactivity: Morpholine’s oxygen enhances nucleophilicity in Diazene-1,2-diylbis(morpholinomethanone), making it more reactive in cycloadditions compared to piperidine analogs .
- Pharmaceutical Relevance: Azocuronium salts demonstrate that minor structural modifications (e.g., aromatic vs. aliphatic substituents) significantly alter biological activity, underscoring the need for precise synthesis .
- Cost and Availability: Diazene-1,2-diylbis(morpholinomethanone) is priced at $284/g (95% purity), reflecting its specialized use in medicinal chemistry, whereas piperidine-based analogs are cheaper due to simpler synthesis .
Biological Activity
Diazene-1,2-diylbis(morpholinomethanone) (commonly referred to as DBM) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DBM is characterized by its diazene backbone, which contributes to its reactivity and biological activity. The morpholinomethanone moiety enhances its solubility and stability in biological systems. The molecular formula is , and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of DBM is primarily attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : DBM has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced tumor growth in certain cancer models.
- Induction of Apoptosis : Studies indicate that DBM may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of therapeutic agents targeting malignant cells.
- Antimicrobial Properties : Preliminary research suggests that DBM exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Case Studies
- Cancer Cell Line Studies : A study involving various cancer cell lines demonstrated that DBM significantly reduced cell viability at concentrations above 10 µM. The compound was particularly effective against non-small cell lung cancer (NSCLC) cells, where it inhibited EGFR signaling pathways.
- Apoptosis Induction : In vitro experiments showed that treatment with DBM resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. Flow cytometry analyses confirmed an increase in early apoptotic cells after DBM treatment.
- Antimicrobial Activity : In a recent study, DBM was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities of DBM
Biological Activity | Effectiveness | Reference |
---|---|---|
EGFR Inhibition | High | |
Induction of Apoptosis | Moderate to High | |
Antimicrobial Activity | Moderate |
Table 2: Case Study Results
Study Type | Cell Line / Organism | Observed Effect |
---|---|---|
Cancer Cell Viability | NSCLC | Reduced by 60% at 10 µM |
Apoptosis Markers | Various Cancer Lines | Increased Bax/Bcl-2 Ratio |
Antibacterial Testing | E. coli, S. aureus | MIC = 50-200 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Diazene-1,2-diylbis(morpholinomethanone), and how can reaction conditions be optimized?
- The compound is typically synthesized via alkylation or coupling reactions. For example, diazene precursors are reacted with methyl iodide (CH₃I) under controlled stoichiometry (e.g., 1:2.85 molar ratio) to achieve yields >80% . Key optimization factors include reaction time, temperature (often room temperature to 60°C), and purification via recrystallization or column chromatography. Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of Diazene-1,2-diylbis(morpholinomethanone)?
- ¹H/¹³C NMR identifies proton and carbon environments, with morpholine moieties showing characteristic δ ~3.5–4.0 ppm (¹H) and δ ~65–70 ppm (¹³C). UV-vis spectroscopy (λmax ~320 nm) confirms π→π* transitions in the diazene core. HRMS validates molecular mass (e.g., [M]+ ion matching theoretical values within 0.1 ppm error) .
Q. How can researchers distinguish between (E)- and (Z)-isomers of this compound?
- ¹H NMR : (E)-isomers exhibit distinct splitting patterns due to symmetry, while (Z)-isomers show deshielded protons. UV-vis : (E)-isomers absorb at longer wavelengths (e.g., Δλ ~5–10 nm vs. Z). Isomerization can be controlled via UV irradiation or thermal treatment, followed by HPLC purification .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of Diazene-1,2-diylbis(morpholinomethanone)?
- Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict charge transfer behavior. Fukui functions identify nucleophilic/electrophilic sites, while molecular docking evaluates interactions with biological targets (e.g., enzymes or DNA). These methods align with experimental antibacterial or catalytic activity data .
Q. How can this compound be integrated into photoresponsive materials, and what experimental protocols are used?
- The diazene core enables photoisomerization , making it suitable for liquid crystalline elastomers (LCEs). Synthesis involves copolymerization with acrylates (e.g., bulk polymerization at 60°C under inert gas). UV-vis switching assays quantify isomerization efficiency, and dynamic mechanical analysis (DMA) measures material response to light .
Q. What strategies resolve contradictions in reported data (e.g., varying yields or isomer ratios)?
- Systematic reproducibility checks : Control variables like solvent purity, reaction atmosphere, and catalyst batch. Advanced analytics : Use 2D NMR (e.g., NOESY) or X-ray crystallography to resolve structural ambiguities. Cross-validate HRMS and elemental analysis for purity .
Q. Which in vitro assays evaluate the biological activity of derivatives of this compound?
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram+/− bacteria. Enzyme inhibition studies : Kinase or protease activity assays with IC₅₀ determination. Molecular docking predicts binding modes to targets like penicillin-binding proteins .
Q. Methodological Guidance
- Synthesis Optimization : Use a 3:1 molar excess of CH₃I for quaternization, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Isomer Separation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve (E)- and (Z)-isomers .
- Computational Workflow : Optimize geometry with B3LYP/6-31G*, then calculate FMOs using CAM-B3LYP for excited-state properties .
Properties
IUPAC Name |
(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMTJKQPOMXTI-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10465-82-4 | |
Record name | 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10465-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azodicarboxylic dimorpholide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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